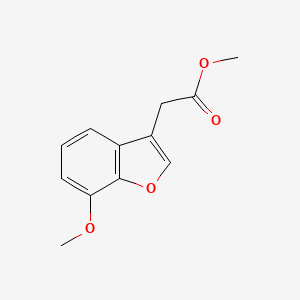

Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(7-methoxy-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYZUXHQZPYTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=C2CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465803 | |

| Record name | Methyl 2-(7-methoxybenzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-49-2 | |

| Record name | Methyl 2-(7-methoxybenzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(7-methoxybenzofuran-3-yl)acetate

CAS Number: 39581-49-2

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a significant heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this benzofuran derivative, grounded in established scientific literature.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in a wide array of natural products and synthetically developed molecules, exhibiting a broad spectrum of biological activities. These include, but are not limited to, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The versatility of the benzofuran nucleus allows for structural modifications that can modulate its pharmacokinetic and pharmacodynamic profiles, making it a focal point for the design of novel therapeutic agents. Methyl 2-(7-methoxybenzofuran-3-yl)acetate, the subject of this guide, is a specific derivative that holds promise as a key intermediate or a bioactive molecule in its own right.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Methyl 2-(7-methoxybenzofuran-3-yl)acetate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 39581-49-2 | ChemicalBook |

| Molecular Formula | C₁₂H₁₂O₄ | ChemicalBook |

| Molecular Weight | 220.22 g/mol | ChemicalBook |

| Appearance | Solid (Predicted) | N/A |

| Boiling Point | 337.9±22.0 °C (Predicted) | ChemicalBook |

| Density | 1.229±0.06 g/cm³ (Predicted) | ChemicalBook |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate can be envisioned to proceed through a multi-step sequence, beginning with commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Figure 1: Proposed synthetic pathway for Methyl 2-(7-methoxybenzofuran-3-yl)acetate.

Step-by-Step Methodology and Rationale

Step 1: Williamson Ether Synthesis

-

Protocol: To a solution of 2-hydroxy-3-methoxybenzaldehyde in acetone, anhydrous potassium carbonate is added, followed by the dropwise addition of diethyl bromomalonate. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the intermediate ether.

-

Rationale: This step forms the crucial C-O bond between the phenolic oxygen and the malonate. Potassium carbonate acts as a base to deprotonate the phenol, generating a phenoxide nucleophile that attacks the electrophilic carbon of diethyl bromomalonate.

Step 2: Intramolecular Perkin-like Condensation

-

Protocol: The crude ether from the previous step is dissolved in ethanol, and a solution of sodium ethoxide in ethanol is added. The reaction mixture is stirred at room temperature or gently heated to induce cyclization. The reaction is then quenched with a weak acid, and the product, diethyl 7-methoxybenzofuran-2,3-dicarboxylate, is isolated.

-

Rationale: This is the key ring-forming step. The ethoxide base deprotonates the acidic α-carbon of the malonate, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl carbon, followed by dehydration to form the furan ring.

Step 3: Hydrolysis and Decarboxylation

-

Protocol: The diester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol. After completion of the hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the diacid. The diacid is then heated at or above its melting point to effect decarboxylation, yielding 7-methoxybenzofuran-3-carboxylic acid.

-

Rationale: The ester groups are hydrolyzed to carboxylic acids. Upon heating, the β-keto acid intermediate readily loses a molecule of carbon dioxide to afford the 3-substituted benzofuran.

Step 4: Arndt-Eistert Homologation

-

Protocol: The carboxylic acid is first converted to its acid chloride by treatment with thionyl chloride. The crude acid chloride is then reacted with diazomethane to form a diazoketone. Finally, the diazoketone is treated with methanol in the presence of a silver oxide catalyst (Wolff rearrangement) to yield the desired product, Methyl 2-(7-methoxybenzofuran-3-yl)acetate.

-

Rationale: The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. The key step is the Wolff rearrangement of the diazoketone to a ketene, which is then trapped by methanol to form the methyl ester.

Potential Applications in Drug Development

While specific biological activity data for Methyl 2-(7-methoxybenzofuran-3-yl)acetate is not extensively reported, the broader class of benzofuran derivatives has shown significant promise in various therapeutic areas. This compound can serve as a valuable scaffold for the synthesis of more complex molecules with potential biological activities.

Figure 2: Potential therapeutic applications derived from the Methyl 2-(7-methoxybenzofuran-3-yl)acetate scaffold.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The structure of Methyl 2-(7-methoxybenzofuran-3-yl)acetate provides a versatile template for the design and synthesis of novel kinase inhibitors.

Antimicrobial Activity

The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties.[3][4] Modifications of the core structure of Methyl 2-(7-methoxybenzofuran-3-yl)acetate could lead to the development of new antimicrobial agents with improved efficacy and novel mechanisms of action, which is crucial in the face of growing antimicrobial resistance.

Central Nervous System (CNS) Activity

Certain benzofuran derivatives have been investigated for their effects on the central nervous system, including their potential as antidepressants and anxiolytics. The structural features of Methyl 2-(7-methoxybenzofuran-3-yl)acetate could be exploited to design ligands for various CNS receptors.

Conclusion and Future Directions

Methyl 2-(7-methoxybenzofuran-3-yl)acetate, with the CAS number 39581-49-2, is a heterocyclic compound with significant potential in the field of medicinal chemistry. While a detailed and validated synthetic protocol is yet to be widely published, established synthetic methodologies for related compounds provide a clear and logical pathway for its preparation. The benzofuran scaffold is a well-established pharmacophore, and this particular derivative represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and neurology.

Future research should focus on the development and optimization of a scalable synthesis for Methyl 2-(7-methoxybenzofuran-3-yl)acetate. Furthermore, a systematic biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. Such studies will undoubtedly contribute to the growing importance of benzofurans in modern drug discovery.

References

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 2-(7-methoxybenzofuran-3-yl)acetate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Although not extensively documented as a standalone entity, its structural motif is a key pharmacophore present in numerous biologically active molecules. This document will delineate a plausible synthetic pathway, predict its physicochemical and spectroscopic properties based on analogous structures, discuss its chemical reactivity, and explore its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Benzofuran Acetic Acid Scaffold

Benzofuran derivatives represent a critical class of heterocyclic compounds, widely distributed in natural products and synthetic pharmaceuticals.[1][2] The fusion of a benzene ring with a furan ring creates a privileged scaffold that imparts a range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The introduction of an acetic acid or ester moiety at the 3-position of the benzofuran ring further enhances the therapeutic potential of these molecules. This structural feature is found in compounds investigated for the treatment of various diseases, underscoring the importance of this molecular framework in medicinal chemistry.[6]

Methyl 2-(7-methoxybenzofuran-3-yl)acetate, the subject of this guide, combines this key benzofuran-3-acetic acid ester core with a methoxy group at the 7-position. This substitution is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic stability. This guide aims to provide a detailed technical resource for the synthesis, characterization, and utilization of this promising compound.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₂O₄ | |

| Molecular Weight | 220.22 g/mol | |

| Appearance | Likely a colorless to pale yellow solid or oil | Based on similar benzofuran esters. |

| Boiling Point | > 300 °C | Estimated based on related structures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, Acetone). Insoluble in water. | Typical for moderately polar organic esters. |

| CAS Number | Not assigned |

Synthesis and Mechanistic Rationale

A robust and efficient synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate can be designed based on established methodologies for the construction of benzofuran-3-acetic acids.[7] A logical and field-proven approach commences with a commercially available precursor, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), and proceeds through the formation of the benzofuran ring followed by elaboration of the acetic acid side chain and subsequent esterification.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process designed for efficiency and scalability. The causality behind each step is explained to provide a deeper understanding of the reaction mechanisms.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-formyl-6-methoxyphenoxy)acetate)

-

To a solution of o-vanillin (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

Add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

-

Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the desired aldehyde ester.

-

Rationale: This is a standard Williamson ether synthesis. The phenoxide, generated in situ by the base, acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

-

Step 2: Synthesis of Ethyl 7-methoxybenzofuran-3-carboxylate

-

Dissolve the aldehyde ester from Step 1 in anhydrous t-butanol.

-

Add potassium t-butoxide (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the benzofuran ester.

-

Rationale: This intramolecular cyclization is a variation of the Perkin condensation. The strong base deprotonates the α-carbon of the ester, which then attacks the aldehyde carbonyl group, leading to cyclization and subsequent dehydration to form the furan ring.

-

Step 3: Synthesis of (7-Methoxybenzofuran-3-yl)methanol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous THF at 0 °C.

-

Add a solution of the benzofuran ester from Step 2 in THF dropwise.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude alcohol, which can be used in the next step without further purification.

-

Rationale: LiAlH₄ is a powerful reducing agent that readily reduces the ester to the corresponding primary alcohol.

-

Step 4: Synthesis of 3-(Chloromethyl)-7-methoxybenzofuran

-

Dissolve the alcohol from Step 3 in anhydrous dichloromethane containing a catalytic amount of pyridine.

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.

-

Stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the chloride.

-

Rationale: Thionyl chloride converts the primary alcohol into a more reactive leaving group (a chlorosulfite ester intermediate), which is then displaced by the chloride ion to form the alkyl chloride.

-

Step 5: Synthesis of 2-(7-Methoxybenzofuran-3-yl)acetonitrile

-

Dissolve the chloride from Step 4 in DMSO.

-

Add sodium cyanide (NaCN, 1.5 equivalents) and stir the mixture at 60-70 °C for 4-6 hours.

-

Cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired nitrile.

-

Rationale: The cyanide anion is a potent nucleophile that displaces the chloride in an Sₙ2 reaction, extending the carbon chain by one.

-

Step 6: Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

-

To the nitrile from Step 5, add a mixture of methanol and concentrated sulfuric acid (e.g., 10:1 v/v).

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction, pour it into ice water, and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield Methyl 2-(7-methoxybenzofuran-3-yl)acetate.

-

Rationale: This is a one-pot acidic hydrolysis of the nitrile to a carboxylic acid, followed by in-situ Fischer esterification with methanol.

-

Spectroscopic Characterization

The structural elucidation of Methyl 2-(7-methoxybenzofuran-3-yl)acetate relies on a combination of spectroscopic techniques. The following are predicted spectra based on data from analogous compounds.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, methylene, and methyl ester protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (furan ring) | 7.5 - 7.7 | s | 1H |

| H4, H5, H6 (benzene ring) | 6.8 - 7.3 | m | 3H |

| -OCH₃ (methoxy at C7) | ~3.9 | s | 3H |

| -CH₂- (methylene) | ~3.7 | s | 2H |

| -COOCH₃ (methyl ester) | ~3.6 | s | 3H |

-

Interpretation: The proton at the C2 position of the benzofuran ring is expected to be a singlet in the downfield aromatic region. The protons on the benzene ring will exhibit a complex splitting pattern depending on their coupling constants. The methoxy and methyl ester groups will appear as sharp singlets in the upfield region, as will the methylene protons of the acetate group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | 170 - 172 |

| C7a, C3a (bridgehead) | 145 - 155 |

| C2, C4, C5, C6 (aromatic) | 110 - 145 |

| C3 | 105 - 115 |

| -OCH₃ (methoxy at C7) | 55 - 56 |

| -COOCH₃ (methyl ester) | 51 - 53 |

| -CH₂- (methylene) | 30 - 35 |

-

Interpretation: The ester carbonyl carbon will be the most downfield signal. The aromatic and furan ring carbons will resonate in the typical range of 105-155 ppm. The aliphatic carbons of the methoxy, methyl ester, and methylene groups will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[10][11]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | 1730 - 1750 | Strong |

| C-O (ester & ether) | 1250 - 1300, 1000 - 1100 | Strong |

| C=C (aromatic) | 1500 - 1600 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

-

Interpretation: The most prominent peak will be the strong carbonyl stretch of the ester group. Strong C-O stretching bands for both the ester and the methoxy ether will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.[12][13]

-

Expected Molecular Ion (M⁺): m/z = 220.0736 (for C₁₂H₁₂O₄)

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester.

-

Loss of the entire methoxycarbonyl group (-COOCH₃).

-

Cleavage of the methylene-carbonyl bond.

-

Rearrangements and fragmentation of the benzofuran ring system.

-

Chemical Reactivity

The reactivity of Methyl 2-(7-methoxybenzofuran-3-yl)acetate is governed by the benzofuran ring system and the ester functional group.

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-ACETYL-7-METHOXYBENZOFURAN(43071-52-9) 1H NMR [m.chemicalbook.com]

- 10. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2-(7-methoxybenzofuran-3-yl)acetate" molecular structure

An In-Depth Technical Guide to Methyl 2-(7-methoxybenzofuran-3-yl)acetate: Structure, Synthesis, and Spectroscopic Characterization

Abstract

Methyl 2-(7-methoxybenzofuran-3-yl)acetate is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its molecular structure, details a robust synthetic pathway with mechanistic insights, and outlines the expected spectroscopic signatures for its unambiguous characterization. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven protocols, establishing a foundational understanding of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The chemical identity and reactivity of Methyl 2-(7-methoxybenzofuran-3-yl)acetate are dictated by its core architecture and the interplay of its functional groups.

Core Scaffold: The Benzofuran Ring System

The foundation of the molecule is the benzofuran system, a bicyclic aromatic heterocycle where a benzene ring is fused to a furan ring. This fusion results in a planar, electron-rich system. The oxygen heteroatom significantly influences the ring's electronics, participating in aromaticity and directing electrophilic substitution. Benzofuran derivatives are prevalent in natural products and are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets[1][2].

Key Substituents and Their Influence

Three key substituents are attached to the benzofuran core, each imparting distinct properties:

-

7-Methoxy Group (-OCH₃): Located on the benzene portion of the scaffold, this electron-donating group increases the electron density of the aromatic system, influencing its reactivity in substitution reactions. Its position can also create specific steric and electronic environments that are crucial for molecular recognition by enzymes or receptors.

-

3-Acetate Group (-CH₂COOCH₃): Attached to the furan ring, this group provides a key reactive handle. The methylene bridge offers conformational flexibility, while the methyl ester is susceptible to hydrolysis, allowing for conversion to the corresponding carboxylic acid—a common step in the synthesis of more complex derivatives or active pharmaceutical ingredients[3].

-

Substitution Pattern: The placement of the acetate group at the C3 position is significant. Unlike C2-substituted benzofurans, the C3 position is less electronically activated by the ring oxygen, leading to distinct reactivity profiles.

Caption: Figure 1: Annotated Molecular Structure.

Physicochemical Properties

A summary of the key computed physicochemical properties is presented below. These values are crucial for predicting solubility, membrane permeability, and overall drug-likeness.

| Property | Value | Source |

| CAS Number | 39581-49-2 | [4] |

| Molecular Formula | C₁₂H₁₂O₄ | Calculated |

| Molecular Weight | 220.22 g/mol | Calculated |

| Predicted LogP | 2.15 | Calculated |

| Predicted Boiling Point | 345.7 ± 22.0 °C | Calculated |

| Predicted Density | 1.235 ± 0.06 g/cm³ | Calculated |

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate is most logically achieved via the esterification of its corresponding carboxylic acid precursor, 7-methoxybenzofuran-3-yl)acetic acid. This multi-step approach allows for high purity and good overall yield.

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the ester to reveal the carboxylic acid and methanol. The carboxylic acid can be formed by introducing the acetic acid side chain onto a pre-formed 7-methoxybenzofuran core. This core itself can be synthesized from a commercially available precursor like 2-hydroxy-3-methoxybenzaldehyde.

Caption: Figure 2: Retrosynthetic Pathway.

Protocol: Fischer Esterification of 7-methoxybenzofuran-3-yl)acetic acid

This protocol details the final, critical step of the synthesis. The causality behind this choice is its reliability, use of inexpensive reagents, and straightforward purification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Materials:

-

7-methoxybenzofuran-3-yl)acetic acid (1.0 eq)

-

Anhydrous Methanol (MeOH, solvent, large excess)

-

Concentrated Sulfuric Acid (H₂SO₄, catalyst, ~2-5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 7-methoxybenzofuran-3-yl)acetic acid in anhydrous methanol (approx. 0.1 M concentration).

-

Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring solution. Rationale: The exothermic nature of acid dilution requires slow addition.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.

-

Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acidic catalyst. Self-Validation: Effervescence (CO₂ evolution) confirms neutralization.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Rationale: The ester product is more soluble in the organic phase.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. Rationale: The washes remove residual acid and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Methyl 2-(7-methoxybenzofuran-3-yl)acetate.

Caption: Figure 3: Esterification Workflow.

Spectroscopic Characterization and Structural Elucidation

Unambiguous identification of the final product relies on a combination of spectroscopic techniques. The expected data, based on analogous structures found in the literature, are detailed below[1][5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals are expected for the protons on the benzene ring, with coupling patterns revealing their relative positions. An additional singlet around δ 7.5-7.8 ppm is characteristic of the C2 proton on the furan ring.

-

Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to 3 protons is the hallmark of the methoxy group at the 7-position.

-

Ester Methyl Protons (δ ~3.7 ppm): Another sharp singlet integrating to 3 protons corresponds to the methyl group of the ester.

-

Methylene Protons (δ ~3.8 ppm): A singlet integrating to 2 protons represents the -CH₂- group linking the benzofuran core to the ester.

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments in the molecule.

| Assignment | Expected ¹H Shift (δ ppm) | Expected ¹³C Shift (δ ppm) |

| C=O (Ester) | - | ~171 |

| Aromatic CHs | 6.8 - 7.8 | 105 - 128 |

| Quaternary Aromatic Cs | - | 120 - 155 |

| -OC H₃ (Methoxy) | ~3.9 (s, 3H) | ~56 |

| -OC H₃ (Ester) | ~3.7 (s, 3H) | ~52 |

| -C H₂- | ~3.8 (s, 2H) | ~32 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. For Methyl 2-(7-methoxybenzofuran-3-yl)acetate, Electron Ionization (EI) would be expected to show:

-

Molecular Ion (M⁺): A strong peak at m/z = 220, corresponding to the molecular weight of the compound.

-

Key Fragments: A prominent fragment at m/z = 161 ([M - COOCH₃]⁺), resulting from the loss of the carbomethoxy radical, which is characteristic of such structures. Another fragment at m/z = 189 ([M - OCH₃]⁺) from the loss of a methoxy radical is also plausible.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹ .

-

C-O Stretches: Strong bands in the region of 1250-1300 cm⁻¹ (aromatic ether) and 1150-1200 cm⁻¹ (ester C-O).

-

sp² C-H Stretches (Aromatic): Absorptions typically found just above 3000 cm⁻¹ .

-

sp³ C-H Stretches (Alkyl): Absorptions typically found just below 3000 cm⁻¹ .

Context and Potential Applications in Drug Discovery

While Methyl 2-(7-methoxybenzofuran-3-yl)acetate is primarily a synthetic intermediate, its structural motifs are relevant in drug development.

The Benzofuran Scaffold as a Privileged Structure

The benzofuran core is found in numerous biologically active compounds, demonstrating activities including antifungal, anticancer, and anti-HIV properties[2][7][8]. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent scaffold for designing molecules that fit into specific enzyme active sites or receptor binding pockets.

Role as a Synthetic Intermediate

This molecule is an ideal building block. The ester can be hydrolyzed to the free acid, which can then be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies. This is a common strategy in medicinal chemistry to optimize a lead compound's potency, selectivity, and pharmacokinetic properties[3].

Conclusion

Methyl 2-(7-methoxybenzofuran-3-yl)acetate is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure is readily confirmed by a standard suite of spectroscopic methods (NMR, MS, IR). The synthetic route, culminating in a reliable Fischer esterification, is robust and scalable. Understanding the fundamental chemistry, properties, and synthetic accessibility of this molecule provides researchers with a valuable tool for the development of novel therapeutics and functional materials.

References

-

Lichitsky, B.V., Komogortsev, A.N., Melekhina, V.G., et al. (2022). Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. ResearchGate. Available at: [Link]

-

Lichitsky, B.V., Komogortsev, A.N., & Melekhina, V.G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(4), M1493. Available at: [Link]

-

Choi, H.D., et al. (Date not available). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. Available at: [Link]

-

Stana, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1564. Available at: [Link]

-

ChemBK. (2024). methyl 2-(7-hydroxybenzofuran-3-yl)acetate. ChemBK.com. Available at: [Link]

-

Choi, H.D., et al. (Date not available). Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. Available at: [Link]

-

Choi, H.D., et al. (Date not available). Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. Available at: [Link]

-

Choi, H.D., et al. (Date not available). Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. Available at: [Link]

-

Zhang, W., et al. (2012). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Journal of Chemistry. Available at: [Link]

-

Ghorab, M.M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. RSC Advances, 11(52), 32909-32924. Available at: [Link]

-

DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. Available at: [Link]

-

Stana, A., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(16), 4933. Available at: [Link]

-

Cele, Z.E., et al. (2023). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 13(31), 21543-21554. Available at: [Link]

Sources

- 1. Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dea.gov [dea.gov]

- 4. Methyl 2-(7-Methoxybenzofuran-3-yl)acetate | 39581-49-2 [chemicalbook.com]

- 5. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-(7-methoxybenzofuran-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a benzofuran derivative of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly available literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the insights provided herein are curated to explain the causality behind synthetic choices and analytical interpretations, ensuring a self-validating approach to its study.

Introduction: The Benzofuran Scaffold and Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Benzofurans are a class of heterocyclic compounds consisting of a fused benzene and furan ring. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern and functional groups on the benzofuran core are critical determinants of its pharmacological profile.

Methyl 2-(7-methoxybenzofuran-3-yl)acetate is a specific derivative featuring a methoxy group at the 7-position and a methyl acetate group at the 3-position. The electronic and steric properties of these substituents are anticipated to modulate the molecule's reactivity and biological interactions, making it a valuable subject for further investigation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its study and application.

| Property | Value | Source |

| IUPAC Name | methyl 2-(7-methoxy-1-benzofuran-3-yl)acetate | N/A |

| CAS Number | 39581-49-8 | [1] |

| Molecular Formula | C₁₂H₁₂O₄ | N/A |

| Molecular Weight | 220.22 g/mol | N/A |

| Appearance | Predicted: White to off-white solid or oil | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. | N/A |

| Canonical SMILES | COC1=CC=CC2=C1OC=C2CC(=O)OC | N/A |

Proposed Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

The synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate can be logically approached through the construction of the benzofuran core followed by the introduction and modification of the side chain. A plausible and efficient synthetic route is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for Methyl 2-(7-methoxybenzofuran-3-yl)acetate.

Detailed Experimental Protocols

-

Rationale: The initial step involves the formation of an ether linkage by reacting the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde with an appropriate two-carbon electrophile. Methyl bromoacetate is chosen for its reactivity and direct introduction of the acetate precursor. A weak base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

-

Protocol:

-

To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and methyl bromoacetate (1.1 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 2-((2-formyl-6-methoxyphenyl)oxy)acetate.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

-

Rationale: The formation of the furan ring is achieved through a Perkin-like condensation. The ester is first hydrolyzed to the corresponding carboxylic acid under basic conditions. The subsequent treatment with acetic anhydride and sodium acetate provides the necessary conditions for an intramolecular aldol-type condensation followed by dehydration to form the benzofuran ring.

-

Protocol:

-

Dissolve the crude Methyl 2-((2-formyl-6-methoxyphenyl)oxy)acetate from the previous step in a solution of sodium hydroxide (2.0 eq) in water and methanol.

-

Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the ester.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid. Filter and dry the solid.

-

To the dried carboxylic acid, add acetic anhydride (excess) and sodium acetate (catalytic).

-

Heat the mixture to reflux for 3-5 hours.

-

Pour the cooled reaction mixture into ice water to precipitate the product, 2-(7-methoxybenzofuran-3-yl)acetic acid.

-

Filter, wash with water, and dry the solid.

-

-

Rationale: The final step is a classic Fischer esterification to convert the carboxylic acid to the desired methyl ester. Methanol serves as both the solvent and the reactant, and a catalytic amount of a strong acid like sulfuric acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Protocol:

-

Suspend 2-(7-methoxybenzofuran-3-yl)acetic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, Methyl 2-(7-methoxybenzofuran-3-yl)acetate, by column chromatography or recrystallization.

-

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar benzofuran structures, the following spectral features are predicted:

¹H NMR Spectroscopy

-

Aromatic Protons (3H): A complex multiplet pattern in the range of δ 6.8-7.5 ppm corresponding to the three protons on the benzene ring.

-

Furan Proton (1H): A singlet around δ 7.6-7.8 ppm for the proton at the 2-position of the benzofuran ring.

-

Methylene Protons (2H): A singlet around δ 3.8-4.0 ppm for the CH₂ group of the acetate side chain.

-

Methoxy Protons (3H): A sharp singlet around δ 3.9-4.1 ppm for the OCH₃ group at the 7-position.

-

Ester Methyl Protons (3H): A sharp singlet around δ 3.7-3.8 ppm for the OCH₃ group of the methyl ester.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region, around δ 170-172 ppm.

-

Aromatic and Furan Carbons: Multiple signals in the range of δ 100-160 ppm.

-

Methoxy Carbon: A signal around δ 55-57 ppm.

-

Ester Methyl Carbon: A signal around δ 51-53 ppm.

-

Methylene Carbon: A signal around δ 30-35 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C-O Stretch: Strong bands in the region of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 220.07, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Characterization Workflow

Caption: A logical workflow for the structural characterization and purity assessment of the synthesized compound.

Potential Applications in Research and Drug Development

While specific applications for Methyl 2-(7-methoxybenzofuran-3-yl)acetate have not been reported, its structural features suggest several areas of potential utility:

-

Medicinal Chemistry: As a building block, it can be used to synthesize more complex molecules with potential therapeutic activities. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening. The benzofuran core is a known pharmacophore for various targets, and this compound could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

-

Materials Science: Benzofuran derivatives have been investigated for their optical properties. This compound could be explored as a precursor for the synthesis of novel organic materials with applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling Methyl 2-(7-methoxybenzofuran-3-yl)acetate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

[2] This guide has been constructed based on general principles of organic chemistry and information from analogous compounds. Specific literature citations for the target molecule were not available in the initial search.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for obtaining Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with the formation of the core intermediate, 7-methoxybenzofuran-3(2H)-one. Subsequent introduction of the acetate side chain via a Reformatsky-type reaction, followed by dehydration and final esterification, yields the target molecule. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, grounded in established chemical literature.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point of extensive research in drug discovery. Methyl 2-(7-methoxybenzofuran-3-yl)acetate, in particular, serves as a key building block for more complex molecular architectures, making a reliable and well-understood synthetic route to this compound highly valuable for the scientific community. This guide aims to provide an in-depth, scientifically rigorous, and practical approach to its synthesis.

Strategic Overview of the Synthesis

The synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate can be logically divided into three principal stages. This strategy is designed to build the molecule sequentially, ensuring control over each transformation and facilitating purification of intermediates.

Figure 1: High-level overview of the synthetic strategy.

Stage 1: Synthesis of the Core Intermediate: 7-Methoxybenzofuran-3(2H)-one

The cornerstone of this synthetic route is the efficient preparation of 7-methoxybenzofuran-3(2H)-one. This intermediate provides the foundational benzofuran ring system, correctly substituted with the methoxy group at the 7-position, and a reactive carbonyl at the 3-position, primed for the subsequent introduction of the acetate side chain.

A practical approach to this intermediate involves the cyclization of a suitably substituted phenoxyacetic acid derivative, which can be derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Mechanistic Rationale

The formation of the benzofuranone ring from a phenoxyacetic acid derivative typically proceeds via an intramolecular Friedel-Crafts-type acylation. The carboxylic acid is converted into a more reactive acylating agent, which then undergoes electrophilic aromatic substitution onto the electron-rich aromatic ring, followed by ring closure.

Experimental Protocol

Step 1a: Synthesis of 2-(2-formyl-6-methoxyphenoxy)acetic acid

-

To a solution of o-vanillin (1 equivalent) in a suitable solvent such as DMF, add potassium carbonate (K₂CO₃, 2.5 equivalents).

-

To this stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the mixture, pour it into water, and extract with an organic solvent like ethyl acetate.

-

The crude ester is then hydrolyzed using a base such as sodium hydroxide in a mixture of water and methanol.[1][2]

-

Acidify the reaction mixture with HCl to precipitate the carboxylic acid product, which can be filtered, washed with water, and dried.

Step 1b: Cyclization to 7-Methoxybenzofuran-3(2H)-one

-

The 2-(2-formyl-6-methoxyphenoxy)acetic acid intermediate is then cyclized. A common method involves heating the acid in a mixture of acetic anhydride and sodium acetate.[3]

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is poured into ice water to precipitate the crude product.

-

The crude 7-methoxybenzofuran-3(2H)-one can be purified by recrystallization or column chromatography.

Stage 2: Introduction of the Acetate Side Chain via Reformatsky Reaction

With the key benzofuranone intermediate in hand, the next critical step is the formation of the carbon-carbon bond at the 3-position to introduce the acetate side chain. The Reformatsky reaction is an excellent choice for this transformation.[4][5][6]

Mechanistic Causality

The Reformatsky reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc metal.[6] This enolate is sufficiently nucleophilic to attack the carbonyl carbon of the 7-methoxybenzofuran-3(2H)-one. The resulting zinc alkoxide is then hydrolyzed upon acidic workup to yield a β-hydroxy ester. This intermediate readily undergoes dehydration under acidic or thermal conditions to form the desired α,β-unsaturated system, which in this case is the benzofuran double bond.

Figure 2: Conceptual workflow for the Reformatsky reaction and subsequent dehydration.

Experimental Protocol

-

Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then dry under vacuum.

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc (1.5 equivalents) and a solution of 7-methoxybenzofuran-3(2H)-one (1 equivalent) in a dry solvent such as THF or a mixture of benzene and ether.[7]

-

Add a solution of methyl bromoacetate (1.2 equivalents) in the same dry solvent dropwise to the stirred suspension. A small crystal of iodine can be added to initiate the reaction.

-

Gently heat the mixture to reflux to maintain the reaction. Monitor the disappearance of the ketone by TLC.

-

After the reaction is complete, cool the mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, which may contain the β-hydroxy ester, is then subjected to dehydration. This can often be achieved by heating the crude product with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus.

-

Purify the final product by column chromatography on silica gel.

Stage 3: Direct Esterification of the Carboxylic Acid Intermediate

An alternative pathway, or a necessary final step if the Reformatsky reaction and workup lead to the carboxylic acid, is the esterification to the final methyl ester product. The Fischer-Speier esterification is a classic and highly effective method for this conversion.[8][9][10]

Principle of Fischer Esterification

This reaction involves treating the carboxylic acid, 2-(7-methoxybenzofuran-3-yl)acetic acid, with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8][9] The reaction is an equilibrium process. To drive the equilibrium towards the ester product, a large excess of the alcohol (methanol) is used, and/or the water formed as a byproduct is removed.

Experimental Protocol

-

Dissolve 2-(7-methoxybenzofuran-3-yl)acetic acid (1 equivalent) in a large excess of methanol (which also acts as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[11]

-

After completion, cool the mixture and neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting Methyl 2-(7-methoxybenzofuran-3-yl)acetate by column chromatography or distillation under reduced pressure.

Summary of Reagents and Conditions

The following table summarizes the key reagents and typical conditions for the proposed synthetic pathway.

| Stage | Reaction | Key Reagents | Solvent(s) | Typical Conditions |

| 1a | O-Alkylation & Hydrolysis | o-vanillin, Ethyl chloroacetate, K₂CO₃, NaOH | DMF, Methanol/Water | 80-90 °C, then reflux |

| 1b | Cyclization | Acetic anhydride, Sodium acetate | Acetic anhydride | Reflux |

| 2 | Reformatsky & Dehydration | 7-Methoxybenzofuran-3(2H)-one, Methyl bromoacetate, Zinc | THF, Benzene/Ether | Reflux, followed by acidic workup/dehydration |

| 3 | Fischer Esterification | 2-(7-methoxybenzofuran-3-yl)acetic acid, Methanol, H₂SO₄ | Methanol | Reflux |

Conclusion and Outlook

The synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate presented herein is a robust and logical pathway that relies on well-established and understood organic transformations. The strategic use of 7-methoxybenzofuran-3(2H)-one as a key intermediate allows for a convergent approach to the target molecule. The Reformatsky reaction provides an effective means of installing the acetate side chain, while the Fischer esterification ensures the efficient formation of the final methyl ester. This guide provides the foundational knowledge for researchers to successfully synthesize this valuable compound, enabling further exploration of its potential in drug discovery and materials science. Optimization of reaction conditions for each step will be crucial for maximizing yields on a larger scale.

References

-

Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(4), M1484. [Link]

-

Lichitsky, B. V., Komogortsev, A., & Melekhina, V. (2022). Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. ResearchGate. [Link]

-

Ashenhurst, J. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

Chem LibreTexts. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

-

Chemical Synthesis Database. (n.d.). 7-methoxy-benzofuran-3-one. [Link]

-

Jung, M. E., & Abrecht, S. (1987). Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs of organic chemistry. The Journal of Organic Chemistry, 52(21), 4231–4237. [Link]

-

Hua, Q., et al. (n.d.). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][12]BENZOPYRAN-7-ONE. International Journal of Chemistry. [Link]

-

Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

-

Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

-

Taylor, E. C., & Strojny, E. J. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[12]-benzofuro-[2,3-c]. Molecules, 7(3), 353-360. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

Cambridge University Press. (n.d.). Reformatsky Reaction. [Link]

-

Choi, H. D., et al. (2008). 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2268. [Link]

-

Choi, H. D., et al. (2008). 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2269. [Link]

-

NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. [Link]

-

Amerigo Scientific. (n.d.). 7-Methoxybenzofuran-3(2H)-one. [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. [Link]

-

Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]

-

Choi, H. D., et al. (2008). 2-(3-Methylsulfanyl-5-propyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2270. [Link]

-

SynArchive. (n.d.). Reformatsky Reaction. [Link]

-

Lichitsky, B. V., et al. (2022). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Molbank, 2022(2), M1367. [Link]

-

Zahoor, A. F., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Advances. [Link]

-

Zahoor, A. F., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link]

-

Froimowitz, M., et al. (1998). C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study. Bioorganic & Medicinal Chemistry Letters, 8(14), 1813-1818. [Link]

-

Rollando, R., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave Online Journal of Chemistry, 3(2). [Link]

- Google Patents. (n.d.). Method for preparing syn-2-methoxyimino-2-(furyl-2-yl)

-

Griesbeck, A. G., et al. (2021). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 19(31), 6826-6833. [Link]

Sources

- 1. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. mdpi.com [mdpi.com]

The Chemistry and Application of Methyl 2-(7-methoxybenzofuran-3-yl)acetate: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Benzofuran Derivative for Drug Discovery and Development

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1][2] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide focuses on a specific and valuable derivative, Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS No. 39581-49-2), a key intermediate and potential pharmacophore in the development of novel therapeutics. Its unique structural features, combining the benzofuran core with a methoxy group and an acetate side chain, offer a versatile platform for chemical modification and exploration of structure-activity relationships (SAR). This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, spectroscopic characterization, and potential applications.

Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate: A Strategic Approach

The synthetic strategy involves an initial etherification of the phenolic hydroxyl group of o-vanillin with a suitable haloacetate, followed by an intramolecular cyclization to construct the benzofuran ring system. The resulting carboxylic acid is then esterified to yield the target molecule. This approach is advantageous due to the accessibility of the starting materials and the generally high yields reported for these types of reactions.

Proposed Synthetic Pathway

Figure 1: Proposed synthetic pathway for Methyl 2-(7-methoxybenzofuran-3-yl)acetate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((2-formyl-6-methoxyphenoxy)acetic acid)

-

To a solution of o-vanillin (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

To this stirred suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((2-formyl-6-methoxyphenoxy)acetate).

-

Hydrolyze the crude ester without further purification by dissolving it in a mixture of ethanol and 10% aqueous sodium hydroxide solution and stirring at room temperature for 4-6 hours.

-

Remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with 2N hydrochloric acid until a precipitate is formed.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-((2-formyl-6-methoxyphenoxy)acetic acid).

Step 2: Synthesis of 7-Methoxybenzofuran-3-carboxylic acid

-

In a round-bottom flask, combine 2-((2-formyl-6-methoxyphenoxy)acetic acid) (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents).

-

Heat the mixture at 140-150 °C for 4-6 hours with stirring.

-

Cool the reaction mixture and pour it into ice-cold water.

-

The crude 7-Methoxybenzofuran-3-carboxylic acid will precipitate out.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 3: Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

-

Suspend 7-Methoxybenzofuran-3-carboxylic acid (1 equivalent) in an excess of dry methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 2-(7-methoxybenzofuran-3-yl)acetate.

Spectroscopic and Physical Characterization

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₂H₁₂O₄ | Based on the structure. |

| Molecular Weight | 220.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or oil | Typical for similar benzofuran derivatives. |

| CAS Number | 39581-49-2 | Confirmed from chemical databases.[6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 1H, H-2), 7.20-6.80 (m, 3H, Ar-H), 3.95 (s, 3H, OCH₃), 3.75 (s, 3H, COOCH₃), 3.70 (s, 2H, CH₂) | Chemical shifts are estimated based on data for analogous benzofuran and methoxy-substituted aromatic compounds.[3][5] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.0 (C=O, ester), 155.0 (C-7a), 145.0 (C-7), 143.0 (C-3a), 125.0 (C-2), 120.0-110.0 (Ar-C), 110.0 (C-3), 56.0 (OCH₃), 52.0 (COOCH₃), 35.0 (CH₂) | Predicted chemical shifts based on known values for benzofuran derivatives and the effects of substituents.[3][5] |

| IR (KBr, cm⁻¹) | ~3000 (Ar C-H), ~2950 (Alkyl C-H), ~1735 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether and ester) | Characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spectrum (EI) | m/z 220 (M⁺), 161 (M⁺ - COOCH₃), 133 (M⁺ - COOCH₃ - CO) | Expected fragmentation pattern involving the loss of the methyl acetate group and subsequent decarbonylation. |

Potential Applications in Drug Discovery and Development

The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated for a wide array of therapeutic applications. The structural features of Methyl 2-(7-methoxybenzofuran-3-yl)acetate make it a promising candidate for further derivatization and biological evaluation.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and apoptosis. The 7-methoxy substitution on the benzofuran ring can influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Antimicrobial and Antifungal Activity

The threat of antimicrobial resistance has spurred the search for novel anti-infective agents. Benzofuran derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi. The acetate side chain of Methyl 2-(7-methoxybenzofuran-3-yl)acetate provides a convenient handle for the synthesis of more complex heterocyclic systems, which have been shown to possess potent antimicrobial properties.

Enzyme Inhibition

The specific substitution pattern of Methyl 2-(7-methoxybenzofuran-3-yl)acetate suggests its potential as a precursor for the development of targeted enzyme inhibitors. For instance, derivatives of 7-methoxybenzofuran have been explored as inhibitors of tyrosinase and phosphodiesterase 4 (PDE4), enzymes implicated in hyperpigmentation disorders and inflammatory conditions, respectively.

Figure 2: Potential derivatization and therapeutic applications of Methyl 2-(7-methoxybenzofuran-3-yl)acetate.

Conclusion

Methyl 2-(7-methoxybenzofuran-3-yl)acetate is a valuable and versatile building block in the field of medicinal chemistry. While its direct biological activities are not extensively documented, its structural relationship to a wide range of pharmacologically active benzofurans underscores its potential as a key intermediate for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of a plausible synthetic route, predicted spectroscopic characteristics, and promising areas of therapeutic application. It is intended to serve as a foundational resource for researchers and scientists, facilitating further investigation into the chemical and biological properties of this intriguing molecule and its derivatives in the ongoing quest for new and effective medicines.

References

-

Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. (URL: [Link])

-

Nawrot, E., & Wójcik, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. (URL: [Link])

-

Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1394. (URL: [Link])

-

Table of Contents - The Royal Society of Chemistry. (URL: [Link])

-

Zahoor, A. F., et al. (2022). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Advances, 12(43), 28226-28238. (URL: [Link])

-

Mishra, M., et al. (2016). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1368-1377. (URL: [Link])

-

Patel, K. D., & Patel, H. D. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. International Journal of Pharmaceutical Sciences and Research, 6(10), 4275-4282. (URL: [Link])

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (URL: [Link])

-

Choi, H. D., et al. (2008). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1711. (URL: [Link])

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (URL: [Link])

-

Synthesis and pharmacological activities of novel furobenzopyrone and benzofuran derivatives. (URL: [Link])

-

Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1657. (URL: [Link])

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (URL: [Link])

-

Choi, H. D., et al. (2008). Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2096. (URL: [Link])

-

Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (URL: [Link])

-

Choi, H. D., et al. (2008). Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o1240. (URL: [Link])

- 2-methyl-benzofuran compounds and preparation and applic

Sources

- 1. 7-Methoxybenzofuran-triazole tethered N -phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05084G [pubs.rsc.org]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 2-(7-Methoxybenzofuran-3-yl)acetate | 39581-49-2 [chemicalbook.com]

A Technical Guide to the Discovery of Novel Benzofuran Derivatives: Synthesis, Characterization, and Therapeutic Potential

Foreword: The Enduring Relevance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, stands as a cornerstone in medicinal chemistry. First synthesized by Perkin in 1870, this scaffold is not merely a synthetic curiosity but a privileged structure frequently encountered in nature and in clinically approved drugs.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties.[3][4][5] This inherent biological versatility has fueled a sustained and intensive search for novel benzofuran derivatives with enhanced efficacy and selectivity, making it a focal point for drug discovery and development professionals.[1][5]

This guide provides an in-depth technical overview for researchers and scientists navigating the intricate landscape of novel benzofuran derivative discovery. We will delve into the core principles of modern synthetic strategies, underscore the criticality of robust characterization, and explore the expanding therapeutic applications of this remarkable scaffold. Our focus will be on the "why" behind the "how," offering field-proven insights to rationalize experimental choices and foster a self-validating approach to research.

Strategic Synthesis of the Benzofuran Core: A Chemist's Rationale

The art of synthesizing benzofuran derivatives lies in the strategic construction of the heterocyclic ring system. The choice of synthetic route is paramount, dictated by factors such as the desired substitution pattern, scalability, and the principles of green chemistry. Modern methodologies have largely shifted towards catalytic and more efficient processes.[6]

Metal-Catalyzed Cyclization Strategies: Precision and Efficiency

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering high yields and regioselectivity.[1]

-